molecular formula C25H20O3 B11156006 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11156006
M. Wt: 368.4 g/mol
InChI Key: OQSCEHWYLWAENA-UHFFFAOYSA-N
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Description

9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in natural products. This particular compound is notable for its unique structural features, which include a furan ring fused to a chromenone system, with additional methyl, naphthyl, and propyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furocoumarin core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 5-Phenylfuro[3,2-g]chromen-7-thione

Uniqueness

Compared to these similar compounds, 9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

9-methyl-3-naphthalen-2-yl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H20O3/c1-3-6-18-12-23(26)28-25-15(2)24-21(13-20(18)25)22(14-27-24)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-14H,3,6H2,1-2H3

InChI Key

OQSCEHWYLWAENA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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